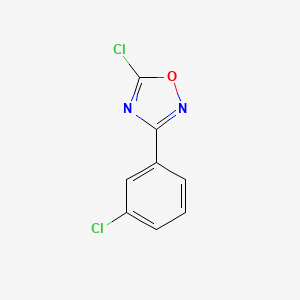

5-Chloro-3-(3-chlorophenyl)-1,2,4-oxadiazole

CAS No.: 26925-40-6

Cat. No.: VC3045657

Molecular Formula: C8H4Cl2N2O

Molecular Weight: 215.03 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 26925-40-6 |

|---|---|

| Molecular Formula | C8H4Cl2N2O |

| Molecular Weight | 215.03 g/mol |

| IUPAC Name | 5-chloro-3-(3-chlorophenyl)-1,2,4-oxadiazole |

| Standard InChI | InChI=1S/C8H4Cl2N2O/c9-6-3-1-2-5(4-6)7-11-8(10)13-12-7/h1-4H |

| Standard InChI Key | BHOCHMUXMSYBLL-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC(=C1)Cl)C2=NOC(=N2)Cl |

| Canonical SMILES | C1=CC(=CC(=C1)Cl)C2=NOC(=N2)Cl |

Introduction

Chemical Properties and Structural Characteristics

5-Chloro-3-(3-chlorophenyl)-1,2,4-oxadiazole is classified as a halogenated heterocyclic compound with a molecular formula of C₈H₄Cl₂N₂O. This small molecule scaffold has a molecular weight of 215.03 g/mol and is identified by the CAS registry number 26925-40-6 . The compound contains a five-membered 1,2,4-oxadiazole ring, which is characterized by the presence of one oxygen and two nitrogen atoms arranged in a specific pattern.

Structural Features

The structure of 5-Chloro-3-(3-chlorophenyl)-1,2,4-oxadiazole consists of two main components:

-

A 1,2,4-oxadiazole heterocyclic ring with a chlorine atom at position 5

-

A 3-chlorophenyl group attached at position 3 of the oxadiazole ring

The 1,2,4-oxadiazole ring is known for its planarity and aromaticity, which contributes to the compound's stability. The presence of electronegative atoms (oxygen and nitrogen) in the ring creates a dipole moment and allows for potential hydrogen bonding interactions, making it an interesting scaffold for drug discovery applications.

Physical and Chemical Properties

The key properties of 5-Chloro-3-(3-chlorophenyl)-1,2,4-oxadiazole are summarized in the following table:

| Property | Value |

|---|---|

| Molecular Formula | C₈H₄Cl₂N₂O |

| Molecular Weight | 215.03 g/mol |

| CAS Number | 26925-40-6 |

| Classification | Halogenated heterocyclic compound |

| Core Structure | 1,2,4-oxadiazole |

| Physical State | Solid at room temperature |

| Structural Classification | Versatile small molecule scaffold |

The presence of two chlorine atoms in the molecule significantly affects its physicochemical properties, including lipophilicity, electronic distribution, and potential biological activities . The electronegative nature of chlorine also influences the compound's reactivity and stability.

Synthesis Methods for 1,2,4-Oxadiazole Derivatives

The synthesis of 1,2,4-oxadiazole compounds, including 5-Chloro-3-(3-chlorophenyl)-1,2,4-oxadiazole, can be achieved through several established synthetic routes. Understanding these methods is crucial for developing efficient procedures to obtain this compound with high purity.

Classical Synthetic Approaches

According to the literature, 1,2,4-oxadiazole derivatives can be synthesized via two classical methods:

-

1,3-dipolar cycloaddition of nitrile oxides to the nitrile functional group

-

Cyclization of amidoxime derivatives, which is considered the most common approach

The amidoxime route is particularly relevant for the synthesis of 3,5-diaryl-1,2,4-oxadiazoles, making it applicable to the synthesis of 5-Chloro-3-(3-chlorophenyl)-1,2,4-oxadiazole.

Amidoxime-Based Synthesis

The synthesis of 1,2,4-oxadiazoles via the amidoxime route typically involves a two-step process:

Step 1: Preparation of Amidoximes

Amidoximes are prepared by reacting a nitrile derivative with hydroxylamine. As described in the literature:

"Solutions of 50 mmol of hydroxylamine hydrochloride, 25 mmol of anhydrous sodium carbonate and 20 mL of water were added to a round-bottomed flask. The mixture was homogenized until no effervescence occurred. Then, 33 mmol of a nitrile derivative and 20 mL of ethanol were added to the reaction medium, which was kept under stirring and refluxed for 5 h."

For synthesizing 5-Chloro-3-(3-chlorophenyl)-1,2,4-oxadiazole, 3-chlorobenzonitrile would be used as the nitrile source.

Step 2: Cyclization Reaction

The second step involves the reaction of the amidoxime with an acyl chloride, followed by cyclization:

"The newly synthesized acyl chloride dissolved in toluene (10 mL) was slowly added to a solution of amidoxime (2.5 mmol) dissolved in toluene (40 mL) in a 250 mL round-bottomed flask at 25 °C and under constant stirring. After the addition, the solution was refluxed for 20 h, and then washed with sodium carbonate solution."

For 5-Chloro-3-(3-chlorophenyl)-1,2,4-oxadiazole, 3-chlorobenzamidoxime would be reacted with chloroacetyl chloride to introduce the chlorine at the 5-position of the oxadiazole ring.

Alternative Synthesis Methods

Alternative approaches to synthesizing similar oxadiazole derivatives include:

-

Direct cyclization reactions using hydrazides and carboxylic acids or their derivatives

-

Microwave-assisted synthesis, which can significantly reduce reaction times

-

One-pot synthetic procedures that combine the formation of amidoximes and subsequent cyclization

These methods provide flexibility in the synthesis strategy depending on the available starting materials and desired reaction conditions.

Structure-Activity Relationships

Understanding the relationship between the structure of 5-Chloro-3-(3-chlorophenyl)-1,2,4-oxadiazole and its biological activities provides insights into how structural modifications might affect its properties.

Effect of Chlorine Substitution

The presence of chlorine atoms at specific positions in the molecule can significantly influence its biological activity:

-

Lipophilicity: Chlorine substitution typically increases the lipophilicity of the compound, potentially enhancing membrane permeability and affecting distribution in biological systems.

-

Electronic Effects: Chlorine atoms withdraw electrons, affecting the electron density distribution within the molecule and potentially modifying binding interactions with biological targets.

-

Metabolic Stability: Halogenation can enhance metabolic stability by blocking potential sites of metabolism.

Comparison with Related Compounds

A comparative analysis of 5-Chloro-3-(3-chlorophenyl)-1,2,4-oxadiazole with structurally similar compounds provides insight into structure-activity patterns:

These structural comparisons suggest that even minor modifications to the 5-Chloro-3-(3-chlorophenyl)-1,2,4-oxadiazole scaffold could lead to significant changes in biological activity, highlighting the importance of systematic structure-activity relationship studies.

Applications in Material Science and Medicinal Chemistry

The unique properties of oxadiazole compounds, including 5-Chloro-3-(3-chlorophenyl)-1,2,4-oxadiazole, make them valuable in various applications beyond their biological activities.

Material Science Applications

Oxadiazoles have found applications in material science due to their distinctive properties:

-

Thermal Stability: The oxadiazole ring confers excellent thermal stability, making these compounds suitable for high-temperature applications.

-

Electron Transport Properties: Oxadiazoles can function as electron transport materials in organic light-emitting diodes (OLEDs) and other electronic devices.

-

Liquid Crystal Properties: Some oxadiazole derivatives exhibit liquid crystalline behavior, useful in display technologies.

The specific electronic properties of 5-Chloro-3-(3-chlorophenyl)-1,2,4-oxadiazole, influenced by its chlorine substituents, may make it particularly interesting for electronic applications requiring specific electron transport characteristics.

Current Research and Future Perspectives

Research on oxadiazole compounds continues to evolve, with new applications and synthetic methodologies emerging regularly. For 5-Chloro-3-(3-chlorophenyl)-1,2,4-oxadiazole and related compounds, several research directions appear promising.

Emerging Synthetic Methodologies

Recent advances in synthetic chemistry have opened new avenues for preparing oxadiazole derivatives more efficiently:

-

Green Chemistry Approaches: Developing environmentally friendly synthesis methods for oxadiazoles, reducing the use of toxic reagents and solvents.

-

Flow Chemistry Applications: Continuous flow synthesis of oxadiazoles to improve scalability and reproducibility.

-

Catalytic Methods: Exploring metal-catalyzed and organocatalytic processes for more selective formation of oxadiazole rings.

These methodological advances may lead to more efficient and sustainable production of 5-Chloro-3-(3-chlorophenyl)-1,2,4-oxadiazole and its derivatives.

Future Research Directions

Several promising areas for future research on 5-Chloro-3-(3-chlorophenyl)-1,2,4-oxadiazole include:

-

Comprehensive Biological Profiling: Systematic evaluation of the compound's activity across multiple biological targets to fully characterize its pharmacological profile.

-

Structure-Based Drug Design: Utilizing computational methods to design optimized derivatives based on structural insights into target-ligand interactions.

-

Hybrid Molecule Development: Creating hybrid molecules that combine the 5-Chloro-3-(3-chlorophenyl)-1,2,4-oxadiazole scaffold with other pharmacophores to develop multi-functional therapeutic agents.

-

Materials Science Applications: Exploring the potential of this compound in developing new materials with unique electronic, optical, or thermal properties.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume